molecular formula C11H11ClN2S B2776832 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine CAS No. 501349-36-6

5-[(3-Chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2776832
CAS No.: 501349-36-6
M. Wt: 238.73
InChI Key: AVNGJGIMGFLQTR-UHFFFAOYSA-N
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Description

5-[(3-Chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine is a thiazole derivative featuring a 2-aminothiazole core substituted at position 5 with a (3-chloro-4-methylphenyl)methyl group. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen, known for its role in bioactive molecules.

Properties

IUPAC Name

5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-7-2-3-8(5-10(7)12)4-9-6-14-11(13)15-9/h2-3,5-6H,4H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNGJGIMGFLQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Benzyl Group: The 3-chloro-4-methylbenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 3-chloro-4-methylbenzyl chloride with the thiazole derivative in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their activity and leading to effective antimicrobial effects. Research has indicated that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for further development into therapeutic agents .

Antifungal and Anticancer Properties
The compound is also being studied for its antifungal properties, with preliminary findings suggesting efficacy against various fungal strains. Additionally, it has been investigated for anticancer activity. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Biological Research

Mechanism of Action
The mechanism of action of this compound involves its binding to specific molecular targets within pathogens. For instance, it may inhibit enzymes crucial for bacterial survival or interfere with metabolic pathways in cancer cells . Understanding these mechanisms is vital for optimizing the compound's efficacy and minimizing potential side effects.

Case Study: Antibacterial Screening
A notable case study involved screening this compound against Staphylococcus aureus and Chromobacterium violaceum. The results indicated that the compound exhibited promising antibacterial activity, which could pave the way for its use in treating infections caused by resistant bacterial strains .

Industrial Applications

Synthesis of Dyes and Pigments
Beyond its medicinal applications, this compound is utilized in the synthesis of dyes and pigments. The thiazole ring structure contributes to the color properties of these compounds, making them valuable in various industrial processes .

Chemical Reactions
The compound participates in several chemical reactions that can yield various thiazole derivatives. These derivatives are important in developing new materials and chemicals used in different industries, including pharmaceuticals and agriculture .

Mechanism of Action

The mechanism of action of 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituents on the thiazole ring or the aryl group. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Thiazole Position 5) Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound (3-Chloro-4-methylphenyl)methyl C₁₂H₁₂ClN₂S* 257.75† Chloro and methyl on aryl; free base -
5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrochloride (3-Chlorophenyl)methyl + 4-methyl C₁₁H₁₂ClN₂S·HCl 272.20 (HCl salt) Enhanced solubility via hydrochloride salt
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine 4-Chloro-2-fluorobenzyl C₁₀H₈ClFN₂S 242.70 Dual halogen substitution (Cl, F)
5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine 3-Chloro-4-fluorophenylmethyl C₁₁H₈ClFN₂S 260.71 Fluoro substituent enhances lipophilicity
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine 4-(Trifluoromethyl)benzyl C₁₁H₉F₃N₂S 258.26 Strong electron-withdrawing CF₃ group

*Calculated based on substituent analysis. †Estimated molecular weight.

Pharmacological Activities

  • Cytotoxic Activity : Analogs like APTOM-4c (a 1,3-thiazol-2-amine derivative) exhibit significant activity against MCF-7 (breast cancer) and DLA (leukemia) cell lines .
  • Role of Substituents : The presence of chloro, fluoro, or trifluoromethyl groups correlates with enhanced bioactivity, likely due to increased lipophilicity and receptor binding .

Biological Activity

5-[(3-Chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine, a thiazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique chemical structure, which enhances its potential therapeutic applications. Herein, we explore its biological activity, focusing on its anticancer, antimicrobial, and antiproliferative effects, supported by relevant data and case studies.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C11_{11}H11_{11}ClN2_{2}S
Molecular Weight 238.74 g/mol
IUPAC Name This compound
CAS Number 501349-36-6
Appearance Powder

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in cancer cells.

Case Study: Cytotoxicity Against MCF-7 Cells

In vitro studies evaluated the cytotoxicity of thiazole derivatives against breast cancer MCF-7 cells using the MTT assay. The results indicated that several derivatives exhibited potent growth inhibition:

Compound IDIC50_{50} (µg/mL)Mechanism of Action
4i2.32Induces G2/M phase cell cycle arrest
5a24.79Moderate activity
5e3.77Enhanced potency with bromine substitution

These findings suggest that modifications to the thiazole structure can significantly enhance anticancer efficacy, with compound 4i being particularly effective against MCF-7 cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Thiazole derivatives are known for their broad-spectrum antibacterial activity.

In Vitro Antibacterial Testing

A study assessing the antibacterial activity of various thiazole compounds revealed that they were effective against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

The compound's ability to inhibit bacterial growth suggests its potential as a therapeutic agent in treating infections caused by resistant strains .

Antiproliferative Effects

The antiproliferative effects of thiazole derivatives have been linked to their ability to modulate key signaling pathways involved in cell proliferation.

Mechanistic Insights

Research indicates that these compounds can down-regulate important proteins such as MMP2 and VEGFA in cancer cells, which are crucial for tumor growth and metastasis. The modulation of these pathways contributes to the overall antiproliferative effects observed in vitro .

Q & A

Q. Troubleshooting Low Yields :

  • Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:1).
  • Purify via column chromatography (silica gel, gradient elution) to isolate the thiazole product .

Advanced: How do structural modifications of the benzyl group influence the compound’s biological activity?

Answer:

  • Electron-Withdrawing Groups (e.g., Cl at the 3-position): Enhance metabolic stability and receptor binding affinity.
  • Methyl Substituents (e.g., 4-methyl): Increase lipophilicity, improving membrane permeability.

Q. Structure-Activity Relationship (SAR) Studies :

  • Replace the 3-chloro-4-methylphenyl group with fluorophenyl or methoxyphenyl analogs to assess changes in antimicrobial or anticancer potency.
  • Use molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Replicate Experiments : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
  • Dose-Response Analysis : Test a broader concentration range (e.g., 0.1–100 µM) to identify IC50 discrepancies.
  • Control for Purity : Confirm compound purity (>95% via HPLC) to rule out impurity-driven effects.
  • Cross-Validate Models : Compare results across in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) systems .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility : Poor in water; soluble in DMSO (50–100 mM stock solutions).
  • Stability :
    • Store at –20°C under inert gas (N2/Ar) to prevent oxidation.
    • Avoid prolonged exposure to light (photosensitive).
    • Degradation products can be monitored via LC-MS .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) Simulations : Model interactions with solvents or proteins to guide synthetic modifications.
  • Retrosynthetic Analysis : Use software (e.g., ChemAxon) to propose alternative synthetic pathways .

Basic: Which databases or resources provide reliable crystallographic or spectral data for this compound?

Answer:

  • PubChem : Access experimental and predicted spectral data (CID: 807667-37-4).
  • Cambridge Structural Database (CSD) : Search for related thiazole derivatives to infer bond lengths/angles.
  • Reaxys : Retrieve synthetic protocols for analogous compounds .

Advanced: How can researchers validate the mechanism of action for this compound in enzyme inhibition assays?

Answer:

  • Kinetic Studies : Measure Vmax and Km shifts to determine inhibition type (competitive/non-competitive).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
  • Site-Directed Mutagenesis : Modify suspected enzyme binding residues to confirm target engagement .

Advanced: What strategies mitigate toxicity issues observed in cell-based assays?

Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance selectivity.
  • Cytoprotectant Co-Treatment : Use antioxidants (e.g., N-acetylcysteine) to reduce oxidative stress.
  • Structure Refinement : Replace the thiazole ring with oxadiazole or triazole to alter bioavailability .

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